molecular formula C21H20F3N5O2S B5294989 N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE

N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B5294989
M. Wt: 463.5 g/mol
InChI Key: LFJOTSGVYBKXFT-UHFFFAOYSA-N
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Description

N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a trifluoromethyl aniline moiety, and a benzenesulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. Common reagents include dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

    Introduction of the Trifluoromethyl Aniline Moiety: This step involves the substitution of the pyrimidine ring with a trifluoromethyl aniline group. Reagents such as sodium bicarbonate (NaHCO₃) and ethanol (EtOH) are typically used.

    Formation of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaOH, K₂CO₃, in solvents like water or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules, disrupting cellular functions and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the trifluoromethyl aniline and benzenesulfonamide groups.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains the benzenesulfonamide group but differs in other substituents.

Uniqueness

N~1~-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-[3-(trifluoromethyl)phenyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2S/c1-13-7-9-18(10-8-13)32(30,31)29-20(28-19-25-14(2)11-15(3)26-19)27-17-6-4-5-16(12-17)21(22,23)24/h4-12H,1-3H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJOTSGVYBKXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC=CC(=C2)C(F)(F)F)\NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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